N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide
Overview
Description
N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Biological Activity
N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound features a phenyl group substituted with a dimethoxyethyl chain and an amide functional group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Anticancer Activity
- Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties by targeting specific cellular pathways. For instance, flavonoids have been shown to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of key kinases involved in tumorigenesis . The presence of the amide group in this compound may enhance its bioactivity by facilitating interactions with target proteins involved in cancer progression.
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Anti-inflammatory Effects
- The compound may also possess anti-inflammatory properties similar to those observed in non-steroidal anti-inflammatory drugs (NSAIDs). Studies indicate that compounds inhibiting cyclooxygenase (COX) enzymes can reduce inflammation by decreasing the production of prostaglandins . While specific data on this compound's COX inhibition is limited, its structural analogs have demonstrated significant anti-inflammatory activity.
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Neuroprotective Effects
- There is emerging evidence that certain amide derivatives can exert neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in inflammation and cancer progression, including COX and various kinases .
- Cell Cycle Modulation : The compound may affect cell cycle dynamics, leading to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging : Potential antioxidant properties could mitigate oxidative damage in cells.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism | Reference |
---|---|---|---|
Anticancer | Moderate | Cell cycle arrest, apoptosis | |
Anti-inflammatory | High | COX inhibition | |
Neuroprotective | Potential | Antioxidant effects |
Case Study: Anticancer Potential
A study investigating similar amide compounds found that they exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of apoptosis via the activation of caspases and inhibition of proliferative signaling pathways .
Case Study: Anti-inflammatory Mechanism
In a comparative analysis with established NSAIDs, certain derivatives showed IC50 values comparable to those of celecoxib against COX-2 enzymes. This suggests that this compound could exhibit similar efficacy in reducing inflammation .
Properties
IUPAC Name |
N-[2-(2,2-dimethoxyethyl)phenyl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-11(15-2)7-9-5-3-4-6-10(9)12-8-13/h3-6,8,11H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSZGOHYKLFBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1NC=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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